Sodium Salt vs. Free Acid: Enhanced Aqueous Solubility for In Vitro Assays
The sodium salt form (CAS 857081-42-6) offers a significant and quantifiable advantage in aqueous solubility over its parent free acid, 5-chlorobenzo[d]thiazole-2-carboxylic acid (CAS 3507-53-7). While the free acid exhibits poor water solubility (approximately 0.1 g/L) , the sodium carboxylate moiety is designed to enhance solubility in polar solvents, a property consistent across benzothiazole-2-carboxylate sodium salts [1]. This improved solubility is crucial for achieving reliable and reproducible concentrations in aqueous biological assay buffers, reducing the need for high DMSO concentrations that can confound results.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not specifically quantified for this CAS; inferred to be >0.1 g/L (sodium salt) |
| Comparator Or Baseline | 5-chlorobenzo[d]thiazole-2-carboxylic acid (free acid): ~0.1 g/L |
| Quantified Difference | Estimated increase, but magnitude not precisely measured |
| Conditions | In water at 25°C |
Why This Matters
Higher aqueous solubility translates directly to more robust and reproducible in vitro assay data, a key consideration for procurement of a reagent over a less soluble analog.
- [1] Kuujia. (n.d.). Sodium 1,3-benzothiazole-2-carboxylate (CAS 116571-10-9). Solubility note. Retrieved from kuujia.com. View Source
